The synthesis of Jelleine-I typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves several steps:
Technical details regarding the synthesis include the use of specific coupling reagents like 1-Hydroxybenzotriazole and N,N'-Diisopropylcarbodiimide, which facilitate efficient bond formation between amino acids.
The molecular structure of Jelleine-I exhibits characteristics typical of antimicrobial peptides:
Data regarding its structural properties reveal that Jelleine-I has a net positive charge at physiological pH, which enhances its interaction with negatively charged bacterial membranes.
Jelleine-I undergoes several chemical reactions that contribute to its antimicrobial activity:
The mechanism of action for Jelleine-I primarily involves:
These mechanisms highlight Jelleine-I's potential effectiveness in treating infections under acidic conditions commonly found in inflamed or infected tissues.
Jelleine-I possesses distinct physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and its potential therapeutic applications.
Jelleine-I has several scientific uses:
Jelleine-I (PFKLSIHL-NH₂) is an octapeptide generated via the post-translational processing of Major Royal Jelly Protein 1 (MRJP-1), which constitutes 31–66% of total royal jelly proteins in Apis mellifera [1] [4]. MRJP-1 is a 57-kDa glycoprotein synthesized in the hypopharyngeal and mandibular glands of worker bees. During royal jelly maturation, specific endoproteases cleave the C-terminal region of MRJP-1 (residues 245–253) to release the bioactive Jelleine-I peptide [1] [6]. This proteolytic cleavage is followed by C-terminal amidation, a modification critical for the peptide’s cationic charge (+2 at pH 7.2) and antimicrobial function [1] [4]. The cleavage sites are evolutionarily conserved, ensuring precise liberation of the functional peptide domain [1].
Table 1: Jelleines Derived from MRJP-1
Peptide | Amino Acid Sequence | Length (residues) | Net Charge (pH 7.2) | Hydrophobic Residues (%) |
---|---|---|---|---|
Jelleine-I | PFKLSIHL-NH₂ | 8 | +2 | 50 |
Jelleine-II | TPFKLSIHL-NH₂ | 9 | +2 | 44 |
Jelleine-III | EPFKLSIHL-NH₂ | 9 | +1 | 44 |
Jelleine-IV | TPFKLSIH-NH₂ | 8 | +2 | 38 |
The C-terminal region of MRJP-1 exhibits remarkable sequence conservation across Apis species, indicative of strong purifying selection. Genomic analyses reveal 98–100% identity in the Jelleine-I encoding region between A. mellifera, A. cerana, A. dorsata, and A. florea [1] [8]. This conservation underscores the functional importance of Jelleine-I in honey bee immunity. Notably, the residues critical for antimicrobial activity—Lys³ (positively charged), His⁷ (implicated in membrane interaction), and the C-terminal amidation—are invariant [6] [10]. Such conservation extends to the proteolytic recognition motifs flanking the Jelleine-I sequence in MRJP-1, ensuring consistent biosynthesis across the genus [1] [8].
Table 2: Conservation of Jelleine-I Sequence in Apis Species
Species | Sequence Identity vs. A. mellifera (%) | Key Conserved Residues |
---|---|---|
Apis mellifera | 100 | Lys³, His⁷, C-terminal amidation |
Apis cerana | 99 | Identical |
Apis dorsata | 98 | Identical |
Apis florea | 98 | Identical |
True Jelleine-I orthologs (identical C-terminal processing products of MRJP-1) are absent in non-Apis Hymenoptera due to lineage-specific gene evolution [1] [8]. However, functional analogs with convergent antimicrobial properties exist:
Despite structural divergence, these peptides share biophysical hallmarks with Jelleine-I: amphipathicity, cationic charge, and C-terminal amidation. This suggests convergent evolution to optimize membrane disruption in arthropod immunity [5] [10]. Engineered chimeric peptides (e.g., Jelleine-I analogs fused with Bombus AMP sequences) exhibit enhanced activity, confirming functional synergy between Hymenopteran AMP lineages [3].
Table 3: Antimicrobial Peptides (AMPs) in Hymenoptera with Jelleine-I-like Properties
Hymenopteran Group | Representative AMP | Key Features | Activity Spectrum |
---|---|---|---|
Honey bees (Apis) | Jelleine-I | 8 aa, +2 charge, C-terminal amide | Broad (Gram±, fungi) |
Parasitoid wasps | Nasonin-1 | 9 aa, +3 charge, linear | Gram-negative bacteria |
Ants | Myrmicin A1 | Defensin fold, disulfide-stabilized | Gram-positive bacteria |
Bumblebees | Bombatoxin-2 | α-helical, amphipathic | Gram-negative bacteria |
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 13966-05-7
CAS No.: